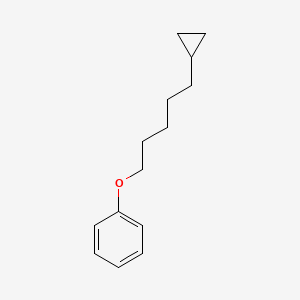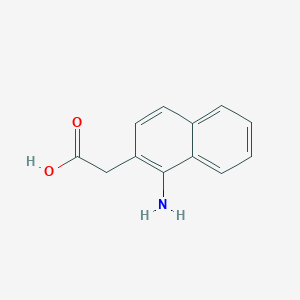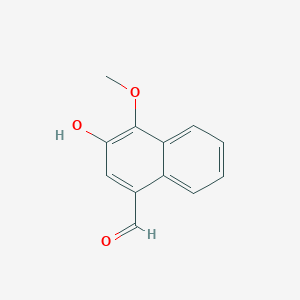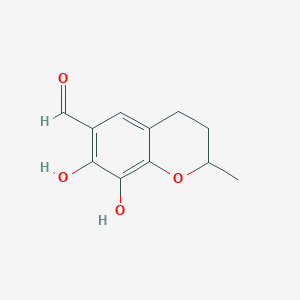
((5-Cyclopropylpentyl)oxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((5-Cyclopropylpentyl)oxy)benzene: is an organic compound with the molecular formula C14H20O It is characterized by a benzene ring substituted with a 5-cyclopropylpentyl group through an ether linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((5-Cyclopropylpentyl)oxy)benzene typically involves the reaction of benzene with 5-cyclopropylpentanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate carbocation, which then undergoes nucleophilic attack by the benzene ring to form the desired ether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: ((5-Cyclopropylpentyl)oxy)benzene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with various groups using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced alkanes or alcohols
Substitution: Brominated or nitrated benzene derivatives
科学的研究の応用
Chemistry: ((5-Cyclopropylpentyl)oxy)benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: In biological research, this compound may be used as a model molecule to study the effects of cyclopropyl groups on biological activity and molecular interactions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of ((5-Cyclopropylpentyl)oxy)benzene involves its interaction with molecular targets through its ether linkage and cyclopropyl group. These interactions can affect the compound’s binding affinity and specificity towards various enzymes and receptors, influencing its biological activity. The exact pathways and molecular targets would depend on the specific application and context of use.
類似化合物との比較
Cyclohexylbenzene: Similar in structure but with a cyclohexyl group instead of a cyclopropyl group.
Phenoxybenzene: Contains an ether linkage but lacks the cyclopropyl group.
Benzylcyclopropane: Contains a cyclopropyl group but lacks the ether linkage.
Uniqueness: ((5-Cyclopropylpentyl)oxy)benzene is unique due to the presence of both a cyclopropyl group and an ether linkage, which can impart distinct chemical and physical properties. This combination can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
分子式 |
C14H20O |
|---|---|
分子量 |
204.31 g/mol |
IUPAC名 |
5-cyclopropylpentoxybenzene |
InChI |
InChI=1S/C14H20O/c1-4-8-14(9-5-1)15-12-6-2-3-7-13-10-11-13/h1,4-5,8-9,13H,2-3,6-7,10-12H2 |
InChIキー |
UJHXKCPNMOVISF-UHFFFAOYSA-N |
正規SMILES |
C1CC1CCCCCOC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium 5-methylbenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B11895750.png)



![8-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11895782.png)

![5-(Hydroxymethyl)-1,3,7-trimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11895790.png)






![1-(1,3,3a,8b-Tetrahydrocyclopenta[b]indol-4(2H)-yl)ethanone](/img/structure/B11895836.png)
